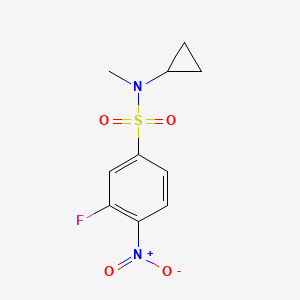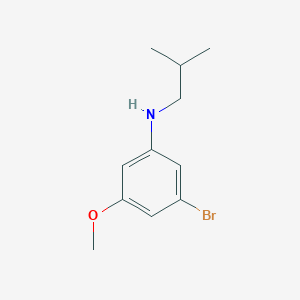![molecular formula C14H19BF3KO2 B7973826 Potassium [4-(acetyloxy)-3,5-bis(propan-2-yl)phenyl]trifluoroboranuide](/img/structure/B7973826.png)
Potassium [4-(acetyloxy)-3,5-bis(propan-2-yl)phenyl]trifluoroboranuide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium [4-(acetyloxy)-3,5-bis(propan-2-yl)phenyl]trifluoroboranuide is a chemical compound with the molecular formula C14H19BF3KO2. It is a potassium salt of a trifluoroborate ester, which is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium [4-(acetyloxy)-3,5-bis(propan-2-yl)phenyl]trifluoroboranuide typically involves the reaction of 4-(acetyloxy)-3,5-bis(propan-2-yl)phenylboronic acid with potassium bifluoride (KHF2). The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature until the formation of the desired product is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification techniques such as column chromatography. The industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
Potassium [4-(acetyloxy)-3,5-bis(propan-2-yl)phenyl]trifluoroboranuide undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound. It reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.
Oxidation: The compound can be oxidized to form the corresponding boronic acid or boronate ester.
Substitution: It can undergo nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products Formed
Biaryls: Formed in Suzuki-Miyaura coupling reactions.
Boronic Acids: Formed in oxidation reactions.
Substituted Phenyl Derivatives: Formed in substitution reactions.
科学的研究の応用
Potassium [4-(acetyloxy)-3,5-bis(propan-2-yl)phenyl]trifluoroboranuide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and advanced materials.
作用機序
The mechanism of action of potassium [4-(acetyloxy)-3,5-bis(propan-2-yl)phenyl]trifluoroboranuide in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide to form a palladium complex.
Transmetalation: The trifluoroborate group transfers to the palladium complex, forming a new palladium-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biaryl or substituted alkene product and regenerates the palladium catalyst.
類似化合物との比較
Potassium [4-(acetyloxy)-3,5-bis(propan-2-yl)phenyl]trifluoroboranuide can be compared with other potassium trifluoroborate salts such as:
- Potassium phenyltrifluoroborate
- Potassium 4-methoxyphenyltrifluoroborate
- Potassium 4-bromophenyltrifluoroborate
Uniqueness
The uniqueness of this compound lies in its stability and reactivity, which make it a valuable reagent in various chemical processes. Its acetyloxy and isopropyl groups provide additional steric and electronic effects that can influence the outcome of reactions, making it distinct from other similar compounds.
特性
IUPAC Name |
potassium;[4-acetyloxy-3,5-di(propan-2-yl)phenyl]-trifluoroboranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BF3O2.K/c1-8(2)12-6-11(15(16,17)18)7-13(9(3)4)14(12)20-10(5)19;/h6-9H,1-5H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPFZTHXMTYJAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=C(C(=C1)C(C)C)OC(=O)C)C(C)C)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BF3KO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl 6-oxohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B7973748.png)

![3-Bromo-5-methoxy-N-[(oxan-4-yl)methyl]aniline](/img/structure/B7973761.png)




![N-[(2-bromo-4-methylphenyl)methyl]oxan-4-amine](/img/structure/B7973796.png)


![Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate hydrochloride](/img/structure/B7973810.png)
